7-methyl-20-(4-methylpiperidin-1-yl)-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one
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Overview
Description
11-methyl-5-(4-methylpiperidin-1-yl)-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one is a complex heterocyclic compound. This compound is of interest due to its unique structure, which combines multiple ring systems, including benzothiophene, pyrimidine, and phthalazine moieties. These structural features contribute to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-methyl-5-(4-methylpiperidin-1-yl)-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one involves multiple steps. One common approach is the cyclization of intermediate compounds under specific conditions. For instance, the synthesis might start with the preparation of 2-(4-methylpiperidin-1-yl)benzoic acid derivatives, followed by cyclization with appropriate reagents to form the benzothiophene and pyrimidine rings .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
11-methyl-5-(4-methylpiperidin-1-yl)-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
11-methyl-5-(4-methylpiperidin-1-yl)-9,10,11,12-tetrahydro-8H-1
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving its target pathways.
Medicine: It has potential as a lead compound for the development of new drugs, particularly in the treatment of diseases where its target pathways are involved.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 11-methyl-5-(4-methylpiperidin-1-yl)-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 8-fluoro-12-(4-methylpiperazin-1-yl)-6H- 1benzothieno[2,3-b][1,5]benzodiazepine maleate
- 2-( 1benzothieno-[2,3-c]pyridin-1-yl)benzoic acids
Uniqueness
11-methyl-5-(4-methylpiperidin-1-yl)-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one is unique due to its combination of multiple ring systems, which is not commonly found in other compounds. This structural complexity may contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C24H26N4OS |
---|---|
Molecular Weight |
418.6g/mol |
IUPAC Name |
7-methyl-20-(4-methylpiperidin-1-yl)-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one |
InChI |
InChI=1S/C24H26N4OS/c1-14-9-11-27(12-10-14)22-17-6-4-3-5-16(17)21-25-23-20(24(29)28(21)26-22)18-8-7-15(2)13-19(18)30-23/h3-6,14-15H,7-13H2,1-2H3 |
InChI Key |
VHHSNUSPOOFLGN-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=NN3C(=NC4=C(C3=O)C5=C(S4)CC(CC5)C)C6=CC=CC=C62 |
Canonical SMILES |
CC1CCN(CC1)C2=NN3C(=NC4=C(C3=O)C5=C(S4)CC(CC5)C)C6=CC=CC=C62 |
Origin of Product |
United States |
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